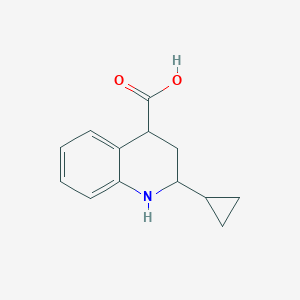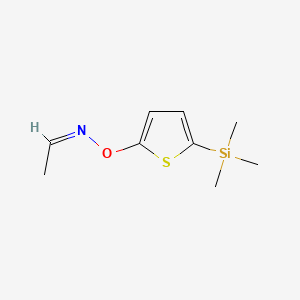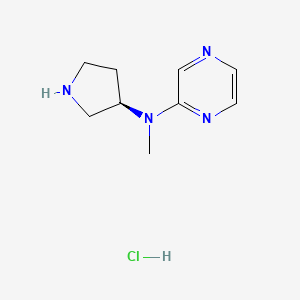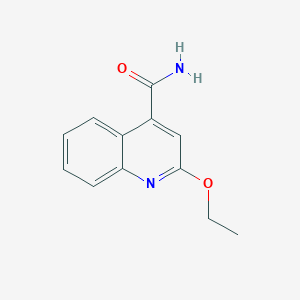
7-Ethyl-1-isopropyl-1H-indole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Ethyl-1-isopropyl-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethyl-1-isopropyl-1H-indole-3-carbaldehyde typically involves the functionalization of the indole ring. One common method is the Leimgruber–Batcho indole synthesis, which involves the condensation of o-nitrotoluene with ethyl glyoxylate, followed by reduction and cyclization
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions, and purification steps such as recrystallization or chromatography are employed to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Ethyl-1-isopropyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: 7-Ethyl-1-isopropyl-1H-indole-3-carboxylic acid.
Reduction: 7-Ethyl-1-isopropyl-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the reagents used.
Applications De Recherche Scientifique
7-Ethyl-1-isopropyl-1H-indole-3-carbaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 7-Ethyl-1-isopropyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to inhibit protein kinases, which play a crucial role in cell signaling and cancer progression . The aldehyde group can also form covalent bonds with nucleophilic sites in proteins, leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
1H-Indole-3-carbaldehyde: A simpler analog without the ethyl and isopropyl groups.
7-Methyl-1-isopropyl-1H-indole-3-carbaldehyde: Similar structure with a methyl group instead of an ethyl group.
1H-Indole-3-acetic acid: A related compound with a carboxylic acid group instead of an aldehyde.
Uniqueness: 7-Ethyl-1-isopropyl-1H-indole-3-carbaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethyl and isopropyl groups can enhance its lipophilicity and potentially improve its interaction with biological targets .
Propriétés
Numéro CAS |
593237-09-3 |
|---|---|
Formule moléculaire |
C14H17NO |
Poids moléculaire |
215.29 g/mol |
Nom IUPAC |
7-ethyl-1-propan-2-ylindole-3-carbaldehyde |
InChI |
InChI=1S/C14H17NO/c1-4-11-6-5-7-13-12(9-16)8-15(10(2)3)14(11)13/h5-10H,4H2,1-3H3 |
Clé InChI |
UNGFASRCPWKJRQ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C2C(=CC=C1)C(=CN2C(C)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methylsulfanyl-[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B11887180.png)
![3-Bromo-1,5-dihydroimidazo[1,2-a]pyridin-7-amine](/img/structure/B11887185.png)

![6-Bromo-7-fluoroimidazo[1,5-a]pyridine](/img/structure/B11887188.png)




![3-(7H-Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)propanenitrile](/img/structure/B11887215.png)



![6-Methyl-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B11887272.png)
